Trimebutine

説明

トリメブチンは、主に過敏性腸症候群やその他の消化器疾患の症状治療に使用されるスパズモリティック薬です。 トリメブチンは、抗ムスカリン作用と弱いμオピオイド作動薬効果を示し、腸と結腸の運動を調節し、腹痛を軽減するのに役立ちます .

準備方法

合成経路および反応条件: トリメブチンの調製は、いくつかのステップを伴います。

エステル化とアミノメチル化: プロセスは、2-アミノ-2-フェニル酪酸のエステル化とアミノメチル化から始まり、2-(ジメチルアミノ)-2-フェニルメチル酪酸を生成します。

還元: 水素化ホウ素ナトリウムは、エステル化された生成物を2-(ジメチルアミノ)-2-フェニルブチルアルコールに還元するために使用されます。

最終合成: トリメブチンは、2-(ジメチルアミノ)-2-フェニルブチルアルコールと3,4,5-トリメトキシ安息香酸を、プロトン酸を触媒として有機溶媒中で合成します

工業的製造方法: トリメブチンの工業的製造は、同じ合成経路に従いますが、より高い収率とコスト効率を達成するために最適化されています。 プロセスには、エステル化とアミノメチル化の同時実施、続いて還元と最終合成が含まれ、製造リスクの低減と反応収率の向上に重点を置いています .

反応の種類:

酸化: トリメブチンは酸化反応を受ける可能性があり、さまざまな分解生成物を生成します。

還元: トリメブチンの還元には、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: トリメブチンは、特に官能基に関与する置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムは、一般的に使用される還元剤です。

置換: さまざまな求核剤と求電子剤を置換反応に使用できます。

主要な製品:

酸化: トリメブチンの分解生成物。

還元: 2-(ジメチルアミノ)-2-フェニルブチルアルコール。

4. 科学研究の応用

トリメブチンは、幅広い科学研究の応用範囲を持っています。

化学: スパズモリティック薬とその消化器受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: 消化管の運動に対する影響と内臓の感受性を調節する可能性のある役割について調査されています。

科学的研究の応用

Gastrointestinal Disorders

Mechanism of Action:

Trimebutine maleate has been extensively used since the late 1960s for treating functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its efficacy is attributed to its unique pharmacological profile, which includes:

- Antispasmodic effects : It alleviates abdominal pain by modulating smooth muscle activity through peripheral mu, kappa, and delta opiate receptors.

- Gastrointestinal motility regulation : this compound accelerates gastric emptying and induces phase III of the migrating motor complex in the small intestine, addressing both hypermotility and hypomotility disorders .

Clinical Studies:

- A systematic review highlighted that this compound significantly improves quality of life and reduces abdominal pain in IBS patients after a six-week treatment period .

- In a comparative study, this compound combined with probiotics demonstrated enhanced therapeutic effects on gastrointestinal symptoms .

Oncology Applications

Recent studies have explored this compound's potential as an anti-cancer agent, particularly in gliomas and other cancers.

Case Study: Glioma Treatment

- A study demonstrated that this compound significantly reduced cell viability in human glioma cell lines (SHG44, U251, U-87 MG) and promoted apoptosis. The mechanism involved downregulation of Bcl-2 and upregulation of Bax, indicating its role in apoptosis induction .

- In vivo experiments showed that this compound inhibited tumor growth in xenograft models, suggesting its potential application in glioma management .

Other Pharmacological Effects

This compound has been investigated for various other applications beyond gastrointestinal and oncological uses:

Anti-inflammatory Properties:

- Research indicates that this compound can prevent corneal inflammation in animal models, suggesting potential applications in ophthalmology .

Pain Management:

- Due to its modulation of visceral sensitivity and pain control mechanisms, this compound may be beneficial in treating chronic pain conditions associated with gastrointestinal disorders .

Data Summary Table

作用機序

トリメブチンは、複数のメカニズムを通じて効果を発揮します。

オピオイド受容体作動薬: 末梢のμ、κ、およびδオピオイド受容体に対して作動薬として作用します。

消化管ペプチドの調節: モチリン、血管作動性腸管ペプチド、ガストリン、グルカゴンなどの消化管ペプチドの放出を調節します。

カルシウムチャネルの調節: 平滑筋細胞への細胞外カルシウムイオンの流入と細胞内貯蔵からのカルシウムの放出を防ぎ、蠕動運動の低下につながります .

6. 類似の化合物との比較

トリメブチンは、その多面的な作用機序と、さまざまな消化器機能を調節する能力により、ユニークです。類似の化合物には以下が含まれます。

アシマドリン: 過敏性腸症候群の治療に使用されるκオピオイド受容体作動薬。

フェドトジン: 同様の用途を持つ末梢κオピオイド受容体作動薬。

トリメブチンは、抗ムスカリン作用と弱いμオピオイド作動薬効果を併せ持つため、さまざまな消化器疾患に対して汎用性が高く効果的な治療薬となります。

類似化合物との比較

Trimebutine is unique due to its multi-faceted mechanism of action and its ability to modulate various gastrointestinal functions. Similar compounds include:

Asimadoline: A kappa opioid receptor agonist used for treating irritable bowel syndrome.

Fedotozine: A peripheral kappa opioid receptor agonist with similar applications.

Mebeverine: An antispasmodic agent used for gastrointestinal disorders but with a different mechanism of action

This compound stands out due to its combined antimuscarinic and weak mu opioid agonist effects, making it a versatile and effective treatment for various gastrointestinal disorders.

生物活性

Trimebutine is a synthetic compound that functions primarily as a spasmolytic agent, widely utilized in the treatment of gastrointestinal disorders. Its unique pharmacological profile allows it to modulate smooth muscle activity in the gastrointestinal (GI) tract, making it effective for conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exhibits a dual action on the GI tract, functioning as both a stimulant and an inhibitor of motility depending on the concentration and prior contractile activity:

- Low Concentrations (1-10 µM) : At lower concentrations, this compound depolarizes the resting membrane potential of smooth muscle cells without affecting contraction amplitude. This effect is primarily mediated through inhibition of outward potassium currents and activation of T-type calcium channels, which leads to increased gastric emptying and enhanced intestinal contractility .

- High Concentrations (100-300 µM) : At higher concentrations, this compound reduces spontaneous contractions by inhibiting L-type calcium channels and decreasing inward calcium currents. This results in diminished membrane depolarization and reduced peristalsis .

Additionally, this compound acts as a weak agonist at mu-opioid receptors, contributing to its analgesic properties. It also modulates the release of various gastrointestinal peptides, including motilin and vasoactive intestinal peptide, which further influences GI motility .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 0.8 hours post-ingestion. The drug has a favorable volume of distribution, allowing for effective therapeutic concentrations in the GI tract .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating functional gastrointestinal disorders:

- Functional Dyspepsia and IBS : A randomized controlled trial involving 211 patients demonstrated that this compound maleate significantly improved symptoms of functional dyspepsia compared to placebo. The study reported a statistically significant reduction in the Glasgow Dyspepsia Severity Score (GDSS) after four weeks of treatment (p = 0.02). Additionally, gastric emptying was significantly accelerated in the treatment group .

- Case-Control Study : Another study assessed this compound's effectiveness in patients with functional dyspepsia coexisting with diarrhea-dominant IBS. Results showed significant improvements in symptoms such as postprandial fullness and abdominal pain among those treated with this compound compared to control groups .

Summary of Key Studies

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 211 patients | 4 weeks | Significant reduction in GDSS; accelerated gastric emptying (p = 0.036) |

| Case-Control Study | 129 patients | 4 weeks | Significant decrease in abdominal pain and total symptom score (p < 0.05) |

| Open-label Study | 92 pediatric patients | Not specified | Effective in treating functional dyspepsia with manageable adverse effects |

Adverse Effects

This compound is generally well-tolerated, with most reported adverse effects being mild to moderate. Common side effects include thirst and constipation, with incidence rates around 22.9% for those treated with this compound maleate .

特性

IUPAC Name |

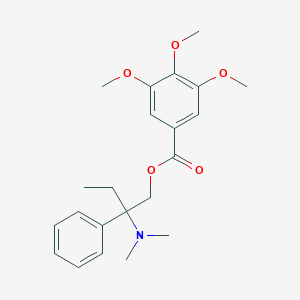

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。